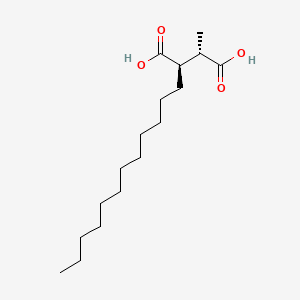

Roccellic acid

概要

説明

ロッセル酸は、分子式がC₁₇H₃₂O₄で、分子量が300.44 g/molです . ロッセル酸は、抗菌作用と抗がん作用で知られています .

2. 製法

合成経路と反応条件: ロッセル酸は、2-ドデシル-3-メチルコハク酸のエステル化に続いて加水分解を行うことで合成できます . 反応は通常、メタノールと硫酸を触媒として、還流条件下で行われます。

工業的製造方法: ロッセル酸の工業的製造は、地衣類、特にロッセラ種からの抽出を含みます。 抽出プロセスには、地衣類を乾燥させ、アセトンまたはメタノールを用いた溶媒抽出を行うことが含まれます . 抽出物はその後、カラムクロマトグラフィーによって精製され、ロッセル酸が単離されます .

反応の種類:

酸化: ロッセル酸は、酸化反応を起こし、対応するケトンまたはアルデヒドを生成します。

還元: アルコールを生成するために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物:

酸化: ケトンまたはアルデヒドの生成。

還元: アルコールの生成。

置換: エステルやアミドの生成.

4. 科学研究の応用

ロッセル酸は、幅広い科学研究の応用があります:

化学: さまざまな有機化合物の合成における前駆体として使用されます。

生物学: 地衣類の代謝経路における役割について研究されています。

医学: 抗菌作用と抗がん作用について調査されています。 また、MDA-MB-231、MCF-7、DLD-1などの癌細胞の増殖を阻害します.

準備方法

Synthetic Routes and Reaction Conditions: Roccellic acid can be synthesized through the esterification of 2-dodecyl-3-methylsuccinic acid followed by hydrolysis . The reaction typically involves the use of methanol and sulfuric acid as catalysts under reflux conditions.

Industrial Production Methods: Industrial production of this compound involves the extraction from lichens, particularly Roccella species. The extraction process includes drying the lichen, followed by solvent extraction using acetone or methanol . The extract is then purified through column chromatography to isolate this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, to form esters and amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of esters and amides.

科学的研究の応用

Anticancer Activity

Roccellic acid has been extensively studied for its cytotoxic properties against various cancer cell lines. Research indicates that it exhibits significant anticancer activity, particularly against colon cancer cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including DLD-1 (colon), MCF-7 (breast), and FaDu (head and neck). The results demonstrated that this compound had an IC50 value of 71.26 µg/ml against DLD-1 cells, significantly inhibiting cell growth at a concentration of 100 µg/ml. The methanolic extract from Roccella montagnei showed an inhibition rate of 87.90% against DLD-1 cells, indicating its potential as an effective anticancer agent .

| Cancer Cell Line | IC50 (µg/ml) | % Inhibition at 100 µg/ml |

|---|---|---|

| DLD-1 (Colon) | 71.26 | 87.90 |

| MCF-7 (Breast) | >100 | 75.84 |

| FaDu (Head & Neck) | - | 64.05 |

Antibacterial Properties

In addition to its anticancer applications, this compound has demonstrated antibacterial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further pharmaceutical development.

Research Findings on Antibacterial Activity

A study highlighted that this compound possesses significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests its potential use in developing new antibacterial agents .

Potential in Pharmaceutical and Nutraceutical Applications

The medicinal potential of this compound extends beyond its cytotoxic and antibacterial properties. Its bioactive nature supports further research into its use in pharmaceuticals and nutraceuticals. The compound's efficacy in inhibiting cell proliferation positions it as a valuable candidate for drug development aimed at treating various diseases .

Summary of Findings

The following table summarizes the key findings regarding the applications of this compound:

| Application | Details |

|---|---|

| Anticancer | Significant cytotoxicity against multiple cancer cell lines with a notable effect on DLD-1 cells |

| Antibacterial | Effective against various bacterial strains, indicating potential for new antibiotic development |

| Pharmaceutical Use | Potential applications in drug formulation and nutraceuticals due to bioactive properties |

作用機序

ロッセル酸は、さまざまなメカニズムによってその効果を発揮します:

抗菌活性: 細菌の細胞壁を破壊し、細胞溶解を引き起こします.

類似の化合物:

エベルニン酸: ロッセラ・モンタネイから単離された別の化合物で、抗がん作用で知られています.

ウスニン酸: 地衣類由来の化合物で、抗菌作用と抗真菌作用があります.

比較:

類似化合物との比較

Everninic Acid: Another compound isolated from Roccella montagnei, known for its anticancer activity.

Usnic Acid: A lichen-derived compound with antibacterial and antifungal properties.

Comparison:

Uniqueness: Roccellic acid is unique due to its dual antibacterial and anticancer properties.

Chemical Structure: this compound has a distinct aliphatic chain, which contributes to its unique chemical and biological properties.

化学反応の分析

Esterification Reactions

Roccellic acid undergoes esterification with diazomethane (CH₂N₂) to form dimethyl roccellate. This reaction proceeds via protonation of diazomethane by the carboxylic acid, followed by nucleophilic displacement to yield the methyl ester .

Reaction:

Selective hydrolysis of dimethyl roccellate under basic conditions produces the 4-monomethyl ester .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Full esterification | Diazomethane (CH₂N₂), ether | Dimethyl roccellate |

| Partial hydrolysis | NaOH, aqueous methanol | 4-Monomethyl roccellate |

Reduction Pathways

The ester derivatives of this compound are susceptible to hydride reductions:

-

Lithium borohydride (LiBH₄) reduces dimethyl roccellate to a diol (2R,3S)-2-dodecyl-3-methylbutane-1,4-diol .

-

Lithium aluminum hydride (LiAlH₄) selectively reduces the monomethyl ester to a hydroxy acid, which cyclizes with p-toluenesulfonic acid to form 2R-n-dodecyl-3S-methyl-γ-butyrolactone .

Mechanistic Insight:

Reduction proceeds via nucleophilic attack of hydride on the ester carbonyl, followed by protonation and elimination .

Oxidation Reactions

Oxidation of the diol (from LiAlH₄ reduction) with Jones reagent (H₂CrO₄ in H₂SO₄/acetone) yields isomeric lactones:

This confirms the stereochemical integrity of the parent compound during derivatization .

Photochemical Transformation

This compound’s 1-methyl ester-4-amide derivative undergoes photochemical rearrangement to form (−)-acaranoic acid, a structurally related γ-lactone. This reaction demonstrates the compound’s utility in synthesizing chiral natural products .

Key Reaction Conditions:

Biological Activity Correlations

While not a direct chemical reaction, this compound’s antimicrobial and anticancer properties correlate with its ability to disrupt microbial membranes and inhibit cancer cell proliferation (65.3–87.9% inhibition at 100 µg/ml) .

| Bioactivity | Target System | Efficacy |

|---|---|---|

| Antimicrobial | Streptococcus gordonii | Disrupts membrane integrity |

| Anticancer | MDA-MB-231 breast cancer | 65.3% inhibition |

This compound’s reactivity profile highlights its versatility in organic synthesis, particularly for stereospecific transformations and natural product derivatization. Recent studies continue to explore its applications in asymmetric catalysis and bioactive molecule design .

特性

IUPAC Name |

2-dodecyl-3-methylbutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-15(17(20)21)14(2)16(18)19/h14-15H,3-13H2,1-2H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADNMISJDLVPCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(C)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90952266 | |

| Record name | 2-Dodecyl-3-methylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29838-46-8 | |

| Record name | Roccellic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Dodecyl-3-methylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。